molecular formula C11H20N4O3S B7159349 N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-sulfonamide

N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-sulfonamide

Cat. No.: B7159349
M. Wt: 288.37 g/mol
InChI Key: HMCSALQZONSMPV-UHFFFAOYSA-N
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Description

N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-4-12-19(16,17)10-5-6-15(7-10)8(2)11-14-13-9(3)18-11/h8,10,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCSALQZONSMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(C)C2=NN=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving amines and carbonyl compounds.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to reduced heterocycles.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-sulfonamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

    Receptor Modulation: The compound can bind to receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-carboxamide
  • N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-thiol

Uniqueness

N-ethyl-1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]pyrrolidine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and thiol analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

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